molecular formula C16H14FN3O2S B2894755 3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851987-72-9

3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2894755
CAS RN: 851987-72-9
M. Wt: 331.37
InChI Key: CFCIEGFYSLMTSW-UHFFFAOYSA-N
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Description

3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a benzohydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Fluorescent Probes for Sensing Applications

Compounds containing benzothiazole moieties have been applied in the development of fluorescent probes for sensing metal cations and pH changes. For example, benzoxazole and benzothiazole analogs have been shown to be highly sensitive to pH changes and selective in sensing magnesium and zinc cations. These findings suggest potential applications of related compounds in designing new materials for biological and environmental sensing technologies (Tanaka et al., 2001).

Antimicrobial and Antitumor Properties

Benzothiazole derivatives have been synthesized and evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. Some compounds exhibited promising results in these areas, indicating the potential of similar chemical entities in pharmaceutical research and development for new therapeutic agents (Vijaya Raj et al., 2007).

Molecular Docking and Biological Activity Studies

Research involving the synthesis and characterization of novel compounds, including those with benzothiazole moieties, often extends to computational studies such as DFT calculations and molecular docking. These studies aim to predict the interaction between the synthesized compounds and biological targets, providing valuable insights for the design of drugs with improved efficacy and selectivity. For instance, metal (II) complexes of synthesized ligands have been characterized and evaluated for antibacterial and antioxidant activities, demonstrating the versatile applications of these compounds in medicinal chemistry (Ekennia et al., 2017).

properties

IUPAC Name

3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-9-6-7-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCIEGFYSLMTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

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